molecular formula C28H32N4O3S B2621179 N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(N,N-dibutylsulfamoyl)benzamide CAS No. 683762-61-0

N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(N,N-dibutylsulfamoyl)benzamide

Cat. No.: B2621179
CAS No.: 683762-61-0
M. Wt: 504.65
InChI Key: DXLIFXRYCUJWSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(N,N-dibutylsulfamoyl)benzamide is a complex organic compound that features a benzimidazole moiety linked to a benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(N,N-dibutylsulfamoyl)benzamide typically involves multi-step organic reactions. One common method includes the condensation of 2-(1H-benzo[d]imidazol-2-yl)aniline with 4-(N,N-dibutylsulfamoyl)benzoyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid by-product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems for reagent addition and product isolation can further streamline the process.

Chemical Reactions Analysis

Types of Reactions

N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(N,N-dibutylsulfamoyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The benzimidazole moiety can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic substitution reactions can occur on the benzamide ring, particularly at positions ortho and para to the amide group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Bromine in acetic acid for bromination reactions.

Major Products

    Oxidation: Formation of N-oxide derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Halogenated benzamide derivatives.

Scientific Research Applications

N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(N,N-dibutylsulfamoyl)benzamide has diverse applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its anticancer properties due to its ability to inhibit cell proliferation.

    Industry: Utilized in the synthesis of advanced materials and polymers.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(N,N-dimethylsulfamoyl)benzamide
  • N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(N,N-diethylsulfamoyl)benzamide

Uniqueness

N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(N,N-dibutylsulfamoyl)benzamide is unique due to its specific substitution pattern, which can influence its binding affinity and selectivity towards biological targets. The dibutylsulfamoyl group may enhance its lipophilicity, potentially improving its cellular uptake and bioavailability compared to its dimethyl or diethyl analogs.

Properties

IUPAC Name

N-[2-(1H-benzimidazol-2-yl)phenyl]-4-(dibutylsulfamoyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H32N4O3S/c1-3-5-19-32(20-6-4-2)36(34,35)22-17-15-21(16-18-22)28(33)31-24-12-8-7-11-23(24)27-29-25-13-9-10-14-26(25)30-27/h7-18H,3-6,19-20H2,1-2H3,(H,29,30)(H,31,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXLIFXRYCUJWSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CCCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H32N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

504.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.